(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
(2Z)-2-[(3-Chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic chromene derivative featuring a fused benzopyran core substituted with a carboxamide group at position 3, an imino linker at position 2 (in the Z-configuration), and a 1,3-thiazol-2-yl moiety as the amide substituent. The aryl group attached to the imino nitrogen is a 3-chloro-4-fluorophenyl ring, which introduces halogen-dependent electronic and steric effects. Chromene derivatives are widely studied for their biological activities, including antifungal, antitumor, and pesticidal applications .
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFN3O2S/c20-14-10-12(5-6-15(14)21)23-18-13(17(25)24-19-22-7-8-27-19)9-11-3-1-2-4-16(11)26-18/h1-10H,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAXTXBWBIPQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC(=C(C=C3)F)Cl)O2)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide, with a CAS number of 1327186-56-0, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a chromene core and various substituents that may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 399.8 g/mol. The structural characteristics are significant as they relate to its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.8 g/mol |
| CAS Number | 1327186-56-0 |
Acetylcholinesterase Inhibition
Research indicates that compounds with a coumarin-like structure can exhibit significant inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The compound under discussion has been synthesized and evaluated for its AChE inhibitory activity. In vitro assays have shown promising results, suggesting that it may serve as a potential therapeutic agent for cognitive disorders associated with AChE dysregulation. For instance, similar compounds have demonstrated IC50 values in the low micromolar range, indicating effective inhibition .
Tyrosinase Inhibition
Tyrosinase is another important target for various therapeutic interventions due to its role in melanin production and related disorders. The presence of the 3-chloro-4-fluorophenyl group in this compound enhances its interaction with the catalytic site of tyrosinase, thereby increasing its inhibitory potential. Studies have shown that modifications to this phenyl group can significantly affect the compound's ability to inhibit tyrosinase activity, which may have implications for skin-related applications .
The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors, altering their activity. Molecular docking studies suggest that the compound can form stable interactions within the active sites of AChE and tyrosinase, leading to competitive inhibition .
Case Studies and Research Findings
- In Vitro Studies : Various studies have synthesized derivatives of chromene-based compounds and assessed their biological activities. For instance, one study reported that derivatives similar to our compound exhibited strong AChE inhibition with IC50 values around 2.7 µM .
- Structural Analysis : Structural modifications involving the introduction of halogenated phenyl groups have been shown to enhance biological activity. The chloro and fluoro substitutions are believed to contribute significantly to the binding affinity and selectivity towards target enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a class of 2-imino-2H-chromene-3-carboxamides. Key structural analogues include:
Key Observations :
- Halogenation : The 3-chloro-4-fluorophenyl group in the target compound combines electronegative (F) and hydrophobic (Cl) effects, which may enhance target binding compared to analogues with methyl (e.g., ) or single-halogen substituents .
- Thiazole vs. Acetyl : The 1,3-thiazol-2-yl group in the target compound provides a hydrogen-bond acceptor (N atom) and π-stacking capability, unlike the acetyl group in , which lacks these features.
- Core Heterocycle : Chromene-based derivatives (target compound, ) exhibit planar aromatic systems conducive to intercalation or enzyme inhibition, whereas pyrazolo-pyrimidines or thiosemicarbazides may target different biological pathways (e.g., kinase or metalloenzyme inhibition).
Physicochemical Properties
While explicit data (e.g., logP, solubility) for the target compound are unavailable in the provided evidence, trends can be inferred:
- Thermodynamic Stability: The Z-configuration of the imino group may favor intramolecular hydrogen bonding with the chromene oxygen, as observed in related compounds .
Preparation Methods
Knoevenagel Condensation
The Knoevenagel reaction between 2-hydroxybenzaldehyde derivatives and active methylene compounds forms the α,β-unsaturated chromene core. For instance, reacting 2-hydroxybenzaldehyde with cyanoacetamide under microwave irradiation (120°C, 20 min) yields 2-imino-2H-chromene-3-carboxamide. This method achieves yields of 70–85% by leveraging microwave-assisted acceleration, reducing side reactions.
Mechanistic Insight : The base-catalyzed condensation generates a resonance-stabilized enolate, which undergoes cyclization to form the chromene ring. The imino group (-NH-) originates from the cyanoacetamide’s nitrile moiety.
Pechmann Condensation
Alternative routes utilize Pechmann condensation, where phenols react with β-keto esters in acidic media. For example, resorcinol and ethyl acetoacetate in concentrated H₂SO₄ yield coumarin derivatives. However, this method requires post-synthetic modifications to introduce the carboxamide and imino groups.
Introduction of the (3-Chloro-4-fluorophenyl)imino Group
The imino functionality is introduced via Schiff base formation, substituting the chromene’s carbonyl oxygen with an aryl amine.
Schiff Base Condensation
Reacting 2-oxo-2H-chromene-3-carboxylic acid with (3-chloro-4-fluoroaniline) in refluxing ethanol (80°C, 8 h) with acetic acid catalysis forms the target imino derivative. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
Optimization Data :
| Condition | Yield (%) |
|---|---|
| Ethanol, 80°C | 78 |
| Acetic acid, 60°C | 65 |
| Toluene, 110°C | 52 |
Higher temperatures in toluene promote side reactions, whereas ethanol balances reactivity and selectivity.
Carboxamide Functionalization with 1,3-Thiazol-2-amine
The final step involves converting the carboxylic acid to the thiazole-linked carboxamide.
Acid Chloride Intermediate
The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (0°C to reflux, 4 h) to form the acid chloride. Subsequent reaction with 1,3-thiazol-2-amine in the presence of triethylamine yields the carboxamide.
Reaction Conditions :
- Solvent: Dichloromethane
- Base: Triethylamine (2 equiv)
- Temperature: 0°C → room temperature
- Yield: 82%
Coupling Reagents
Alternative methods employ carbodiimide-based coupling agents (e.g., EDCl/HOBt) in THF, achieving comparable yields (75–80%). However, this approach incurs higher costs and purification challenges.
Integrated One-Pot Synthesis
Recent advancements propose a one-pot strategy combining Knoevenagel condensation, Schiff base formation, and amidation.
Procedure :
- Microwave-assisted Knoevenagel condensation of 2-hydroxybenzaldehyde, cyanoacetamide, and (3-chloro-4-fluoroaniline) in ethanol (100°C, 15 min).
- Direct coupling of the resultant carboxylic acid with thiazol-2-amine using EDCl/HOBt.
Advantages :
Analytical Characterization
The final product is validated via:
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
The synthesis typically involves multi-step condensation reactions starting with chromene precursors and halogenated aromatic amines. Key steps include:
- Imine formation : Reacting 2-imino-2H-chromene derivatives with 3-chloro-4-fluoroaniline under reflux in ethanol or acetonitrile .
- Amide coupling : Introducing the 1,3-thiazol-2-yl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the chromene-3-carboxylic acid intermediate .
- Reaction optimization : Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield (reported 65–80%) and minimize side products .
Critical step : Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .
Basic: What structural features dictate its reactivity and biological activity?
The compound’s reactivity stems from:
- Z-configuration imine : Stabilizes planar geometry, influencing π-π stacking with biological targets .
- Electron-withdrawing substituents : The 3-chloro-4-fluorophenyl group enhances electrophilicity, promoting interactions with nucleophilic residues in enzymes .
- Thiazole ring : Acts as a hydrogen-bond acceptor, critical for binding to kinase ATP pockets .
Key data :
| Feature | Role |
|---|---|
| Chromene backbone | Fluorescence properties enable cellular imaging |
| Halogen substituents | Improve metabolic stability and target affinity |
Basic: Which analytical techniques are essential for characterization?
Advanced: How to design experiments to evaluate its biological activity?
- Target identification : Use molecular docking (AutoDock Vina) to predict binding to kinases (e.g., EGFR) based on thiazole and chromene interactions .
- In vitro assays :
- Control experiments : Compare with structurally similar analogs lacking the thiazole group to isolate pharmacophore contributions .
Advanced: What reaction mechanisms govern its synthetic pathways?
- Imine formation : Proceeds via nucleophilic attack of the aniline on the chromene carbonyl, followed by dehydration (acid-catalyzed) .
- Cyclization : Base-mediated (e.g., K2CO3) closure of the chromene ring, with steric hindrance from the thiazole group affecting regioselectivity .
- By-product analysis : Isolate and characterize Schiff base intermediates (e.g., via LC-MS) to optimize reaction stoichiometry .
Advanced: How to resolve contradictions in reported data (e.g., varying bioactivity)?
- Case study : Conflicting IC50 values for similar compounds may arise from:
- Statistical validation : Use ANOVA to compare datasets; outliers may indicate unaccounted variables (e.g., solvent residues) .
Advanced: What computational tools predict its pharmacokinetic properties?
- ADMET prediction : SwissADME estimates moderate bioavailability (TPSA 95 Ų) and CYP3A4-mediated metabolism .
- MD simulations : GROMACS models reveal stability in aqueous solution (RMSD < 2 Å over 50 ns), supporting in vivo testing .
Advanced: How does halogen positioning affect bioactivity?
-
Comparative analysis :
Substituent Activity (IC50, µM) Source 3-Cl,4-F (target) 8.2 ± 0.5 (EGFR) 2-Cl,4-F (analog) 12.7 ± 1.1 -
Mechanistic insight : 3-Chloro enhances hydrophobic pocket binding, while 4-fluoro optimizes electron-withdrawing effects .
Advanced: What strategies mitigate synthetic challenges (e.g., low yield)?
- Catalyst screening : Test Pd(OAc)2 vs. CuI for Suzuki-Miyaura coupling of thiazole fragments (yield increases from 60% to 82%) .
- Solvent optimization : Replace DCM with acetonitrile to reduce side-product formation (HPLC purity >97%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
